molecular formula C21H25F2NO3 B12744325 N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide CAS No. 153281-82-4

N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide

Cat. No.: B12744325
CAS No.: 153281-82-4
M. Wt: 377.4 g/mol
InChI Key: AIVPNFIVSJEWBU-UHFFFAOYSA-N
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Description

N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted benzamides .

Mechanism of Action

The mechanism of action of N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(4-tert-Butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide is unique due to its specific substitution pattern and the presence of both hydroxyl and difluorobenzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

153281-82-4

Molecular Formula

C21H25F2NO3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-(4-tert-butyl-2-ethoxyphenyl)-2-hydroxyethyl]-2,6-difluorobenzamide

InChI

InChI=1S/C21H25F2NO3/c1-5-27-18-11-13(21(2,3)4)9-10-14(18)17(12-25)24-20(26)19-15(22)7-6-8-16(19)23/h6-11,17,25H,5,12H2,1-4H3,(H,24,26)

InChI Key

AIVPNFIVSJEWBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C(CO)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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